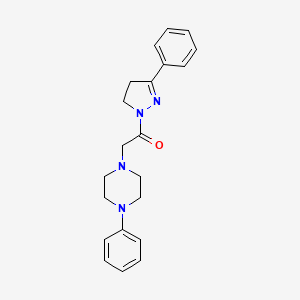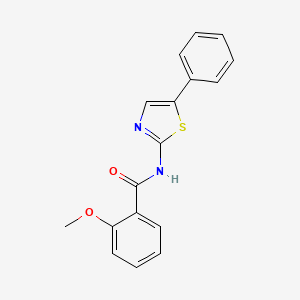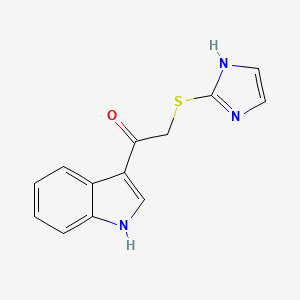
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has attracted significant interest in scientific research due to its potential applications in medicinal chemistry. It is a small molecule that belongs to the class of pyrazole-piperazine derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also act on other molecular targets such as ion channels and enzymes.
Biochemical and Physiological Effects
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, enhance cognitive function, and improve mood. It has also been shown to have anticonvulsant and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired biological effects, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more potent and selective derivatives of this compound. Finally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone involves the reaction of 1-phenyl-3,4-dihydropyrazole-5-carbaldehyde with 4-phenylpiperazine in the presence of an appropriate catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound in high purity.
Wissenschaftliche Forschungsanwendungen
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-21(25-12-11-20(22-25)18-7-3-1-4-8-18)17-23-13-15-24(16-14-23)19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZYLVEZVSQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)
![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)
![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)


![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
